2-{1-[(5-bromofuran-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
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Overview
Description
2-{1-[(5-bromofuran-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is a complex organic compound that features a unique structure combining a brominated furan ring, a pyridine ring, and an octahydropyrrolo[2,3-c]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(5-bromofuran-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine typically involves multiple steps:
Formation of the Bromofuran Intermediate: The initial step involves the bromination of furan to obtain 5-bromofuran. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Synthesis of the Octahydropyrrolo[2,3-c]pyrrole Core: The next step involves the construction of the octahydropyrrolo[2,3-c]pyrrole core. This can be synthesized through a series of cyclization reactions starting from suitable precursors such as amino acids or lactams.
Coupling Reaction: The final step involves coupling the bromofuran intermediate with the octahydropyrrolo[2,3-c]pyrrole core and the pyridine ring. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(5-bromofuran-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or Grignard reagents.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced derivatives of the pyridine ring.
Substitution: Substituted derivatives of the bromofuran ring.
Scientific Research Applications
2-{1-[(5-bromofuran-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 2-{1-[(5-bromofuran-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, neurotransmission, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(5-chlorofuran-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
- 2-{1-[(5-methylfuran-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
Uniqueness
- Bromine Substitution : The presence of a bromine atom on the furan ring distinguishes it from its chloro- and methyl-substituted analogs, potentially altering its reactivity and biological activity.
- Structural Complexity : The combination of the bromofuran, pyridine, and octahydropyrrolo[2,3-c]pyrrole moieties provides a unique scaffold for further functionalization and application.
Properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c17-15-5-4-13(21-15)10-19-8-6-12-9-20(11-14(12)19)16-3-1-2-7-18-16/h1-5,7,12,14H,6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUAMYCSWKFYER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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